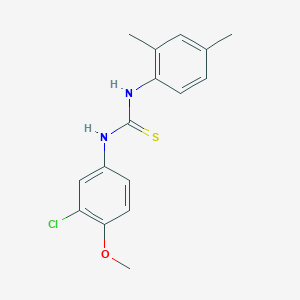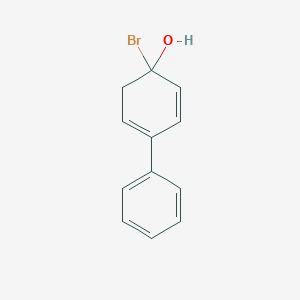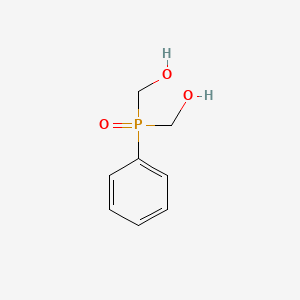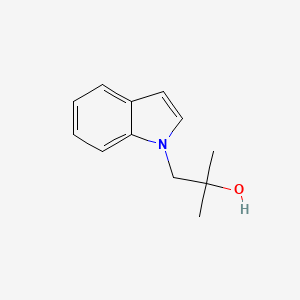
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with dimethyl, trimethylsilyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid typically involves the following steps:
Silylation: Starting with methyl propiolate, silylation is performed using trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclization: The silylated intermediate undergoes cyclization with 3-mercaptobutan-2-one to form the thiophene ring.
Selective Hydrolysis: The ester group is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The final step involves amidation to produce the target compound
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but with enhanced control over reaction parameters to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and silyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
- 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 4,5-Dimethyl-2-nitrothiazole
Comparison: Compared to similar compounds, 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
175217-23-9 |
|---|---|
Molekularformel |
C10H16O2SSi |
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
4,5-dimethyl-2-trimethylsilylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2SSi/c1-6-7(2)13-10(14(3,4)5)8(6)9(11)12/h1-5H3,(H,11,12) |
InChI-Schlüssel |
VTNSLLAJPABUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)O)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)


![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)


![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
